2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC20026056
Molecular Formula: C15H17FN4O
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17FN4O |
|---|---|
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C15H17FN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
| Standard InChI Key | AGOINTKVGRVJJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidin-4(3H)-one ring system substituted at positions 2 and 6. Key structural elements include:
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Pyrimidinone Core: A six-membered aromatic ring with a ketone oxygen at position 4, contributing to hydrogen-bonding potential .
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Piperazine Moiety: A 4-(4-fluorophenyl)piperazin-1-yl group at position 2, introducing a basic nitrogen-rich heterocycle capable of interacting with biological targets .
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Methyl Group: A simple alkyl substituent at position 6, enhancing lipophilicity and steric bulk.
The SMILES string accurately represents its connectivity . The fluorine atom on the phenyl ring modulates electronic properties, potentially influencing receptor binding and metabolic stability .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step protocols, as inferred from analogous piperazine-pyrimidine derivatives :
Step 1: Formation of the Pyrimidinone Core
Pyrimidin-4(3H)-one derivatives are often synthesized via cyclocondensation of β-keto esters with urea or thiourea. For example:
Methyl substitution at position 6 may be introduced using methyl acetoacetate as a starting material.
Step 3: Purification and Characterization
Final products are purified via recrystallization or column chromatography and characterized using:
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NMR Spectroscopy: Confirms substitution patterns and purity .
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X-ray Crystallography (if available): Resolves three-dimensional conformation .
Physicochemical Properties
The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, while its basic piperazine nitrogen (pKa ~8.5) may facilitate protonation in physiological environments .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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Piperazine Substitution: The 4-fluorophenyl group enhances receptor affinity compared to unsubstituted piperazines .
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Pyrimidinone Modifications: Methyl groups at position 6 improve metabolic stability but may reduce solubility.
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Fluorine Impact: Fluorine atoms increase electronegativity, potentially strengthening hydrogen bonds with target proteins .
Future Directions
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Target Identification: Screen against neurotransmitter receptors (D2, 5-HT) and enzymes (tyrosinase, AMPK).
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Optimization: Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising activity.
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In Vivo Studies: Evaluate antinociceptive and antiparkinsonian effects in animal models.
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